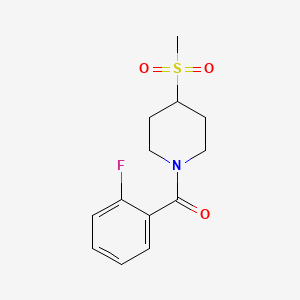![molecular formula C11H8F3N3OS B2972397 4-{5-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]-1,3,4-oxadiazol-2-yl}pyridine CAS No. 119221-84-0](/img/structure/B2972397.png)
4-{5-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]-1,3,4-oxadiazol-2-yl}pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{5-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]-1,3,4-oxadiazol-2-yl}pyridine is a complex organic compound that belongs to the class of oxadiazole derivatives. This compound is characterized by the presence of a trifluorobutenyl group attached to a sulfanyl moiety, which is further connected to an oxadiazole ring and a pyridine ring. The unique structure of this compound makes it of significant interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{5-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]-1,3,4-oxadiazol-2-yl}pyridine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: This can be achieved by the cyclization of appropriate hydrazides with carbon disulfide in the presence of a base.
Introduction of the Trifluorobutenyl Group: This step involves the reaction of the oxadiazole intermediate with a trifluorobutenyl halide under nucleophilic substitution conditions.
Attachment of the Pyridine Ring: The final step involves coupling the intermediate with a pyridine derivative using a suitable coupling reagent such as palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
4-{5-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]-1,3,4-oxadiazol-2-yl}pyridine can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-{5-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]-1,3,4-oxadiazol-2-yl}pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 4-{5-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]-1,3,4-oxadiazol-2-yl}pyridine involves its interaction with specific molecular targets and pathways. The trifluorobutenyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the oxadiazole ring can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application, but common targets include enzymes involved in oxidative stress, DNA synthesis, and cell signaling pathways.
類似化合物との比較
Similar Compounds
4-{5-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]-1,3,4-oxadiazol-2-yl}benzene: Similar structure but with a benzene ring instead of a pyridine ring.
4-{5-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]-1,3,4-oxadiazol-2-yl}thiophene: Similar structure but with a thiophene ring instead of a pyridine ring.
Uniqueness
The presence of the pyridine ring in 4-{5-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]-1,3,4-oxadiazol-2-yl}pyridine imparts unique electronic properties, making it more versatile in coordination chemistry and enhancing its potential as a bioactive molecule. The trifluorobutenyl group also contributes to its distinct chemical reactivity and biological activity, setting it apart from similar compounds.
特性
IUPAC Name |
2-pyridin-4-yl-5-(3,4,4-trifluorobut-3-enylsulfanyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3OS/c12-8(9(13)14)3-6-19-11-17-16-10(18-11)7-1-4-15-5-2-7/h1-2,4-5H,3,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALXPEOCBJJVICS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NN=C(O2)SCCC(=C(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B2972314.png)


![5-[(3-Chloro-4-methoxyphenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione](/img/structure/B2972319.png)
![ethyl 4-({[(3E)-6-methyl-2,4-dioxo-3,4-dihydro-2H-pyran-3-ylidene]methyl}amino)benzoate](/img/structure/B2972320.png)



![4-[(E)-2-(2-nitrophenyl)vinyl]pyridine](/img/structure/B2972327.png)
![N-(4-fluorophenyl)-2-(2-morpholinoacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2972328.png)
![3-Fluoro-4-[5-[4-(4-hydroxyphenyl)-5-methyl-1H-imidazol-2-yl]furan-2-yl]phenol](/img/structure/B2972329.png)
![N-[2-(3,4-DIETHOXYPHENYL)ETHYL]-3-(4-METHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2972330.png)
![1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2972331.png)
![1-{4-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl}-2-(1H-pyrazol-1-yl)ethan-1-one](/img/structure/B2972336.png)
